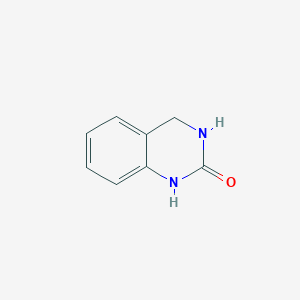

3,4-二氢喹唑啉-2(1H)-酮

概述

描述

3,4-Dihydroquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazoline family This compound is characterized by a fused ring system consisting of a benzene ring and a pyrimidine ring

科学研究应用

作用机制

Target of Action

It has been found to have antimicrobial properties , suggesting that it may target bacterial cells

Mode of Action

It has been suggested that similar compounds may interact with the membranes of microbes, forming ion-channel pores without requiring a specific target receptor

Biochemical Pathways

It has been suggested that similar compounds may impact the parylation of different nuclear proteins, such as histones, rna polymerases, dna polymerases, and dna ligases

Result of Action

It has been suggested that similar compounds may stimulate the formation of intracellular reactive oxygen species (ros) and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity

生化分析

Biochemical Properties

3,4-Dihydroquinazolin-2(1H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to suppress the intracellular PAR formation and enhance the γH2AX aggregation .

Cellular Effects

3,4-Dihydroquinazolin-2(1H)-one has profound effects on various types of cells and cellular processes. It influences cell function by stimulating the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity .

Molecular Mechanism

The mechanism of action of 3,4-Dihydroquinazolin-2(1H)-one is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroquinazolin-2(1H)-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzylamine with formic acid or its derivatives. This reaction typically proceeds under reflux conditions, yielding the desired product in good to excellent yields .

Another method involves the reduction of quinazolin-2,4(1H,3H)-dione using reducing agents such as lithium aluminum hydride or borane. This reduction process is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of 3,4-dihydroquinazolin-2(1H)-one often employs microwave-assisted synthesis. This method offers several advantages, including shorter reaction times and higher yields compared to conventional thermal methods. The use of green solvents like 2-methyltetrahydrofuran further enhances the sustainability of the process .

化学反应分析

Types of Reactions

3,4-Dihydroquinazolin-2(1H)-one undergoes various chemical reactions, including:

Substitution: It can undergo nucleophilic substitution reactions with various amines to form 2-amino derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride or borane in an inert atmosphere.

Substitution: Amines in the presence of a suitable base.

Major Products

Oxidation: Quinazolin-2,4(1H,3H)-dione.

Reduction: 3,4-Dihydroquinazolin-2(1H)-one.

Substitution: 2-Amino derivatives of quinazoline.

相似化合物的比较

Similar Compounds

Quinazolin-2,4(1H,3H)-dione: This compound is structurally similar but lacks the hydrogenation at the 3,4-positions.

4-Hydroxyquinazoline: Another related compound with a hydroxyl group at the 4-position.

Uniqueness

3,4-Dihydroquinazolin-2(1H)-one is unique due to its ability to undergo a wide range of chemical reactions and its diverse biological activities. Its derivatives have shown promising results in various therapeutic applications, making it a valuable compound in medicinal chemistry .

属性

IUPAC Name |

3,4-dihydro-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOUNZIAEBIWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20494023 | |

| Record name | 3,4-Dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66655-67-2 | |

| Record name | 3,4-Dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

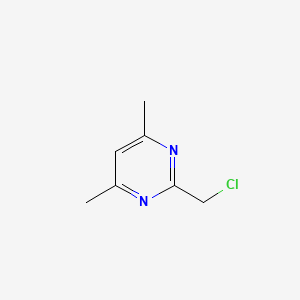

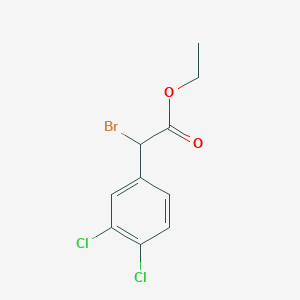

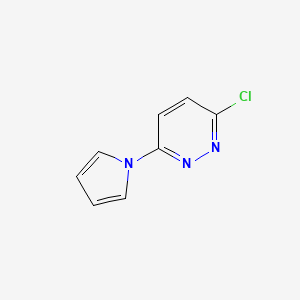

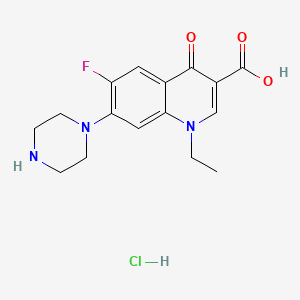

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3,4-dihydroquinazolin-2(1H)-one has the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol. While specific spectroscopic data isn't detailed in the provided research, the compounds are often characterized using techniques like IR, 1H NMR, and elemental analysis. X-ray diffraction analysis has also been used to confirm the structure of specific derivatives [].

A: The provided research focuses on 3,4-dihydroquinazolin-2(1H)-one derivatives as target molecules rather than catalysts. The studies primarily explore various synthetic routes and their efficiency in producing these derivatives, including multi-component reactions [] and selenium-catalyzed carbonylative synthesis [].

A: Yes, density functional theory calculations have been employed to study the mechanism of (4+2)-cycloaddition reactions involving quinazoline-derived N-acyliminium cations generated from 3,4-dihydroquinazolin-2(1H)-one precursors []. These calculations provide valuable insights into the regio- and stereoselectivity of these reactions.

A: Structure-activity relationship (SAR) studies have revealed crucial insights. For instance, incorporating cyclopentenylpyridine and cyclopentenylbenzyl groups significantly enhances the dual D2 and 5-HT1A receptor binding affinities of certain derivatives []. Other research suggests that anti-trypanosomal activity is influenced by substituents at the N1 and C6 positions [, ]. These findings highlight the importance of specific structural motifs for desired biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chlorothieno[3,2-b]pyridine](/img/structure/B1590127.png)

![Furo[2,3-b]pyridin-3(2H)-one](/img/structure/B1590133.png)